Carpipramine dihydrochloride
Overview
Description
Carpipramine dihydrochloride is a tricyclic antidepressant and antipsychotic compound, primarily used in the treatment of schizophrenia and anxiety disorders. It was first synthesized in 1961 by Yoshitomi Pharmaceutical Industries Ltd. (now Mitsubishi Tanabe Pharma) and is known for its unique iminodibenzyl structure . This compound has been widely used in Japan and France for its neuroleptic and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpipramine dihydrochloride is synthesized through a multi-step process involving the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with various reagents to form the final product. The key steps include:
Formation of the dibenzazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the piperidine and piperazine moieties through nucleophilic substitution reactions.
Final conversion to dihydrochloride salt: The free base form of carpipramine is treated with hydrochloric acid to yield the dihydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors to produce intermediates in bulk.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Final product formation: Converting the purified intermediates to the final dihydrochloride salt and ensuring consistency in quality through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions: Carpipramine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during its synthesis
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides and amines
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of carpipramine, which can be analyzed using techniques like high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Carpipramine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating psychiatric disorders, particularly schizophrenia and anxiety.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in quality control processes
Mechanism of Action
Carpipramine dihydrochloride exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This action is believed to underlie its antidepressant and anxiolytic effects. Additionally, it impacts the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the body’s stress response .
Comparison with Similar Compounds
Clocapramine: An improved version of carpipramine with a chloride group, known for its enhanced antipsychotic properties.
Mosapramine: A more sophisticated antipsychotic drug synthesized from the structure of clocapramine, with balanced effects on both positive and negative symptoms of schizophrenia.
Zotepine: A dibenzothiazepine-based antipsychotic with unique properties
Uniqueness of Carpipramine Dihydrochloride: this compound is unique due to its iminodibenzyl structure and its balanced neuroleptic and anxiolytic effects. Unlike some other antipsychotics, it has a significant impact on both positive and negative symptoms of schizophrenia, making it a valuable therapeutic option .
Properties
IUPAC Name |
1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZMVMMUNRNSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5942-95-0 (Parent) | |
Record name | Carpipramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7075-03-8 | |
Record name | Carpipramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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